Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Overview
Description
Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate is a useful research compound. Its molecular formula is C18H39N2O9P and its molecular weight is 458.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Interaction
Cyclohexanamine derivatives have been studied for their structural properties and interactions with other molecules. In one study, single crystals of a new cyclohexaphosphate were synthesized and investigated using X-ray diffraction. The research revealed that the 3,4-dichlorobenzylamine in the compound interacts electrostatically with the inorganic anions and forms strong hydrogen bonds with the oxygen atoms of the ring and water molecules (Khedhiri et al., 2007).
Polymer Synthesis
Cyclohexanamine derivatives have been used in the synthesis of polymers. One study reported the synthesis of 1,3-bis(methacrylamido)propane-2-yl dihydrogen phosphate by phosphorylation of 1, 3-bis(methacrylamido)-2-hydroxypropane. This new monomer exhibited improved hydrolytic stability compared to its methacrylate-based counterparts and was used to form cross-linked, insoluble products through homopolymerization (Moszner et al., 2006).
Enzyme Inhibition
A cyclohexanamine derivative, 1,5-anhydro-d-glucitol 6-phosphate, was studied for its ability to inhibit the hexokinase reaction in tissue homogenates. This compound was found to inhibit glucose oxidation without affecting glucose 6-phosphate oxidation, indicating its potential for specific enzyme inhibition applications (Ferrari et al., 1959).
Catalysis and Material Synthesis
Research on cyclohexanamine derivatives has also explored their role in catalysis and material synthesis. For instance, cyclohexyl-substituted (hydroxymethyl)phosphane has been synthesized and used as a building block for the synthesis of new functionalized water-soluble phosphorus compounds. These compounds demonstrated the ability to form novel hydrogen-bonding networks and were explored as ligands in metal complexation (Gonschorowsky et al., 2006).
Properties
IUPAC Name |
cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5+,6-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPDNWXTAIIEAM-SHPZNGBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746731 | |
Record name | Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51306-17-3 | |
Record name | Cyclohexanamine--1-O-phosphono-alpha-D-mannopyranose (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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